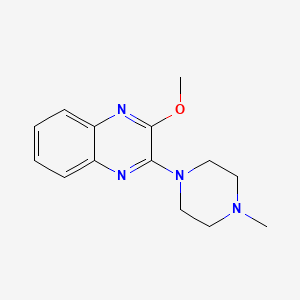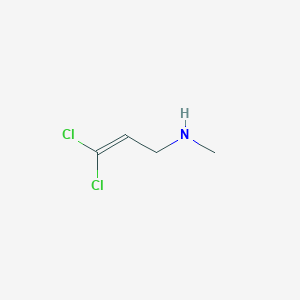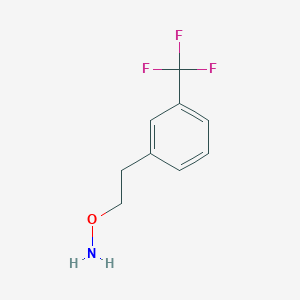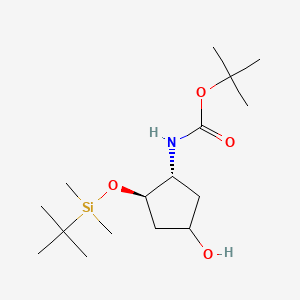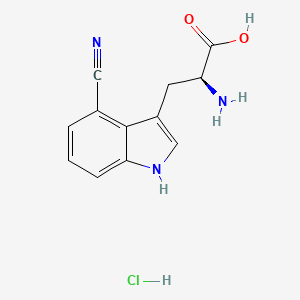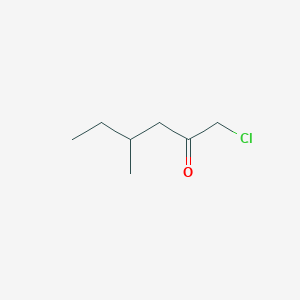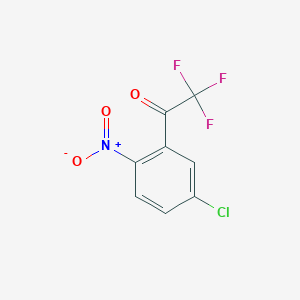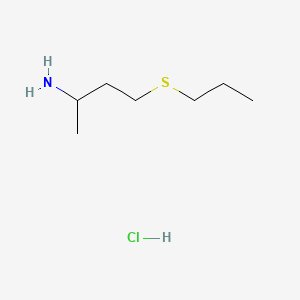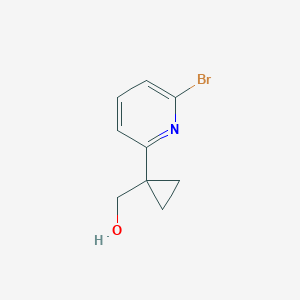
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is an organic compound with the molecular formula C9H10BrNO It features a bromopyridine moiety attached to a cyclopropyl group, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Bromopyridin-2-yl)cyclopropyl)methanol typically involves the reaction of 6-bromopyridine with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with 6-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of (1-(6-Bromopyridin-2-yl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(6-Hydroxypyridin-2-yl)cyclopropyl)methanol.
Substitution: Formation of (1-(6-Aminopyridin-2-yl)cyclopropyl)methanol.
Wissenschaftliche Forschungsanwendungen
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromopyridin-2-yl)methanol: Similar structure but lacks the cyclopropyl group.
(1-(5-Bromopyridin-2-yl)cyclopropyl)methanol: Similar structure but with the bromine atom at a different position on the pyridine ring.
(6-Bromopyridin-2-yl)(cyclopropyl)methanone: Similar structure but with a ketone group instead of a methanol group.
Uniqueness
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H10BrNO |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
[1-(6-bromopyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(11-8)9(6-12)4-5-9/h1-3,12H,4-6H2 |
InChI-Schlüssel |
ARWXGDMWIVADKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)

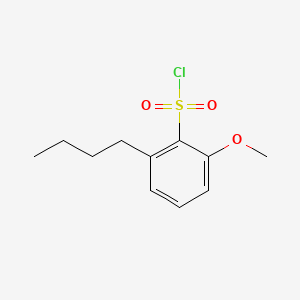
![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
